2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol
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Overview
Description
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol is a synthetic organic compound that belongs to the class of phenolic pyrazoles. This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further connected to an ethoxyphenol moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form 4-(4-chlorophenyl)-1H-pyrazole.
Introduction of the ethoxyphenol group: The 4-(4-chlorophenyl)-1H-pyrazole is then reacted with 5-ethoxy-2-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anti-cancer properties.
Pharmacology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Biology: Used in studies related to cell signaling pathways and gene expression.
Mechanism of Action
The mechanism of action of 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with nuclear receptors, influencing gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol
- 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-hydroxyphenol
- 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxybenzene
Uniqueness
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various scientific studies.
Properties
CAS No. |
1010863-60-1 |
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Molecular Formula |
C17H15ClN2O2 |
Molecular Weight |
314.77 |
IUPAC Name |
2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-ethoxyphenol |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-22-13-7-8-14(16(21)9-13)17-15(10-19-20-17)11-3-5-12(18)6-4-11/h3-10,21H,2H2,1H3,(H,19,20) |
InChI Key |
SYQLUJFPFXBQCC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)Cl)O |
solubility |
not available |
Origin of Product |
United States |
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